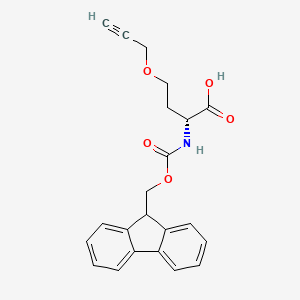

Fmoc-D-Hse(2-Propynyl)-OH

Description

Evolution and Significance of Non-Canonical Amino Acids (ncAAs) in Chemical Biology

The field of chemical biology has been significantly advanced by the ability to incorporate non-canonical amino acids (ncAAs) into proteins. chimia.chnih.gov This process, known as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins, thereby expanding their capabilities beyond what is offered by the 20 canonical amino acids. chimia.chgap-map.org The incorporation of ncAAs enables a wide range of applications, including protein labeling, immobilization, and the development of enzymes with new catalytic activities. chimia.ch This technology provides a powerful tool for protein engineering, enzyme catalysis, and has significant implications for biomedicine and biotechnology. mdpi.com

The ability to introduce ncAAs with unique side chains has opened up new avenues for understanding and manipulating biological systems. acs.org These novel amino acids can serve as probes to investigate protein structure and function, or as building blocks for creating proteins with enhanced stability or entirely new functions. chimia.chmdpi.com The continuous development of new ncAAs and improved methods for their incorporation is paving the way for the creation of powerful biological catalysts that merge the versatility of synthetic chemistry with the selectivity of enzymes. chimia.ch

Principles and Advantages of Bioorthogonal Chemistry in Advanced Biological Research

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. numberanalytics.comchempep.com Coined in the early 2000s, this concept has revolutionized the study of biomolecules in their natural environments. numberanalytics.comchempep.com The core principle of bioorthogonal chemistry is the use of functional groups that are abiotic and react selectively with a specific partner, even in the complex milieu of a cell. numberanalytics.compcbiochemres.com

For a reaction to be considered bioorthogonal, it must meet several key criteria:

Selectivity: The reacting partners must be mutually reactive only with each other and not with any endogenous functional groups. chempep.comnumberanalytics.com

Biocompatibility: The reactants and products of the reaction, as well as any catalysts used, must be non-toxic and not disrupt normal biological functions. chempep.comnumberanalytics.com

Kinetics: The reaction should proceed at a reasonable rate under physiological conditions, such as aqueous environments and body temperature. chempep.com

Stability: The resulting covalent bond should be stable. pcbiochemres.com

The primary advantage of bioorthogonal chemistry is that it allows for the precise labeling and tracking of biomolecules in real-time within living cells and organisms. numberanalytics.com This has led to significant advancements in our understanding of biological processes, drug delivery, and disease diagnostics. pcbiochemres.comspringernature.com

The Strategic Role of Alkyne Functional Groups in Contemporary Bioconjugation

The alkyne functional group plays a pivotal role in modern bioconjugation strategies due to its participation in highly efficient and selective "click chemistry" reactions. nih.govku.edu The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. bionordika.nowikipedia.org While highly effective, the toxicity of the copper catalyst limits its application in living systems. nih.govbionordika.no

To overcome this limitation, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This "copper-free" click chemistry utilizes strained cyclooctynes that react readily with azides without the need for a catalyst, making it suitable for live-cell imaging and in vivo applications. nih.govbionordika.no

Furthermore, activated alkynes have emerged as a promising tool for metal-free bioconjugation. pnas.org These compounds can react directly with native functional groups found in biomolecules, such as amines and thiols, under physiological conditions. nih.govpnas.org This approach simplifies the modification of biomolecules by eliminating the need for pre-functionalization with an azide (B81097) or alkyne handle. nih.gov The versatility and efficiency of alkyne-based bioconjugation have made it an indispensable tool in various fields, including drug development, materials science, and diagnostics. nih.govku.edu

Chemical Profile of Fmoc-D-Hse(2-Propynyl)-OH

The chemical compound this compound is a derivative of the non-canonical amino acid homoserine. It is specifically designed for use in solid-phase peptide synthesis and subsequent bioconjugation applications.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-ynoxybutanoic acid | nih.gov |

| Molecular Formula | C22H21NO5 | nih.gov |

| Molecular Weight | 379.4 g/mol | nih.gov |

| CAS Number | 2389078-51-5 | nih.gov |

The structure of this compound incorporates three key components:

D-Homoserine backbone: A non-canonical amino acid that provides the core structure.

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amine, essential for Fmoc-based solid-phase peptide synthesis. chempep.com

Propargyl ether side chain: This contains the terminal alkyne functional group, which is the reactive handle for bioorthogonal "click" chemistry. nih.gov

Synthesis and Purification

The synthesis of Fmoc-protected amino acids like this compound is a critical process for ensuring high purity and yield in peptide synthesis. Generally, the introduction of the Fmoc group to an amino acid requires careful control to avoid side reactions. nih.gov

While the specific synthesis of this compound is not detailed in the provided search results, the synthesis of similar Fmoc-protected amino acids often involves the reaction of the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. For amino acids with functionalized side chains, protecting groups may be necessary to prevent unwanted reactions.

A general approach for synthesizing N-methylated Fmoc amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. mdpi.com This solid-phase approach can offer high yields and purity. mdpi.com

Purification of the final product is crucial to remove any byproducts or unreacted starting materials. High-performance liquid chromatography (HPLC) is a standard method for purifying and assessing the purity of Fmoc-amino acid derivatives. nih.gov

Applications in Bioconjugation and Chemical Biology

The unique structure of this compound makes it a valuable tool in chemical biology, primarily for the site-specific modification of peptides and proteins.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. chempep.com The Fmoc protecting group on the α-amine allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The propargyl ether side chain is stable to the conditions used for Fmoc deprotection (typically piperidine) and peptide cleavage from the resin (often trifluoroacetic acid). chempep.comsigmaaldrich.com

Role in "Click" Chemistry

Once the peptide containing the D-Hse(2-Propynyl) residue is synthesized and purified, the terminal alkyne on its side chain is available for bioorthogonal ligation. This allows for the covalent attachment of a wide variety of molecules that have been functionalized with an azide group.

This "click" reaction can be used to conjugate:

Fluorophores: For fluorescently labeling peptides to study their localization and dynamics in cells. nih.gov

Biotin (B1667282): For affinity purification or detection of the peptide.

Therapeutic agents: To create targeted drug-delivery systems. bionordika.no

Polymers like PEG: To improve the pharmacokinetic properties of therapeutic peptides. nih.gov

The ability to introduce a reactive alkyne handle at a specific position within a peptide sequence provides a high degree of control over the structure and function of the final bioconjugate. ku.edu

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-ynoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h1,3-10,19-20H,11-14H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKRQDVUKNQBBW-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of Fmoc D Hse 2 Propynyl Oh

O-Alkylation Strategies for Propynyl (B12738560) Installation in Homoserine Scaffolds

Once N-α-Fmoc-D-homoserine is obtained, the next key transformation is the installation of the 2-propynyl group onto the side-chain hydroxyl moiety. This is typically achieved through an O-alkylation reaction, most commonly a Williamson ether synthesis. nih.gov

In this reaction, the hydroxyl group of the homoserine side chain is first deprotonated with a suitable base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an electrophilic propargyl source, such as propargyl bromide or propargyl chloride.

Reaction Scheme: N-α-Fmoc-D-homoserine + Base → N-α-Fmoc-D-homoserinate (alkoxide) N-α-Fmoc-D-homoserinate + Propargyl Bromide → Fmoc-D-Hse(2-Propynyl)-OH + Base-HBr

Commonly used bases for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. nih.govresearchgate.net For molecules that may be sensitive to strong bases, alternative methods such as the Nicholas reaction, which uses a dicobalt hexacarbonyl-stabilized propargylium cation under acidic conditions, can be employed. nih.gov The selection of the appropriate reagents and conditions is crucial to ensure high yield and prevent side reactions.

Solid-Phase Peptide Synthesis (SPPS) Compatibility and Building Block Utility of this compound

The final product, this compound, is designed for direct use as a building block in Fmoc-based SPPS. nih.gov Its structure, featuring a temporary N-α-Fmoc group and a stable, functionalizable alkyne side chain, makes it a versatile tool for creating complex peptides.

The incorporation of this compound into a growing peptide chain follows the standard protocols of Fmoc-SPPS. springernature.comnih.gov The synthesis is performed on a solid support (resin) and involves a repeated cycle of deprotection and coupling steps. The alkyne functionality on the homoserine side chain is inert to the standard reagents used in the SPPS cycle, allowing for its seamless integration. rsc.org

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1. Deprotection | 20-40% piperidine (B6355638) in a solvent like DMF or NMP. | Removal of the N-terminal Fmoc group from the resin-bound peptide, exposing a free amine. wikipedia.org |

| 2. Washing | DMF, Dichloromethane (DCM), or other suitable solvents. | Removal of excess piperidine and the dibenzofulvene-piperidine adduct. nih.gov |

| 3. Coupling | This compound, an activating agent (e.g., HBTU, HATU, DIC/Oxyma), and a base (e.g., DIPEA, NMM). nih.govnih.gov | Activation of the carboxylic acid of the incoming amino acid and formation of a new peptide bond with the free amine on the resin. |

| 4. Washing | DMF, DCM, or other suitable solvents. | Removal of excess reagents and by-products from the coupling reaction. |

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). altabioscience.com

The key utility of incorporating this compound lies in the concept of orthogonality. peptide.com An orthogonal system allows for the selective removal of one class of protecting groups in the presence of others. iris-biotech.de The propynyl side chain of this compound is a prime example of an orthogonal functional handle. It does not require a protecting group and is stable to both the basic conditions of Fmoc deprotection and the strongly acidic conditions used for final cleavage and removal of common side-chain protecting groups like tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). iris-biotech.de

This stability allows for the specific chemical modification of the alkyne group at any stage of the process:

On-Resin Modification: After peptide assembly is complete but before cleavage, an azide-containing molecule can be "clicked" onto the resin-bound peptide.

Post-Cleavage Modification: The purified peptide containing the propynyl group can be reacted with an azide (B81097) in solution.

This bioorthogonal ligation strategy enables the attachment of a wide array of functionalities, including fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, or other biomolecules, without affecting the rest of the peptide structure. peptide.com

| Protecting Group / Functional Handle | Used For (Example Amino Acids) | Cleavage Condition | Stability of Propynyl Group |

|---|---|---|---|

| Fmoc (N-α-amine) | All amino acids | Base (e.g., 20% Piperidine/DMF) wikipedia.org | Stable |

| tBu (tert-butyl) | Asp, Glu, Ser, Thr, Tyr iris-biotech.de | Strong Acid (e.g., 95% TFA) iris-biotech.de | Stable |

| Trt (Trityl) | Asn, Gln, Cys, His iris-biotech.depeptide.com | Strong Acid (e.g., 95% TFA) iris-biotech.de | Stable |

| Pbf | Arg nih.gov | Strong Acid (e.g., 95% TFA) nih.gov | Stable |

| Propynyl (Alkyne) | D-Hse(2-Propynyl) | Reacts with Azides (CuAAC) peptide.com | Orthogonal to standard deprotection schemes |

Biosynthetic Approaches to Alkyne-Containing Amino Acids and their Relevance

The incorporation of non-canonical amino acids (ncAAs) into proteins has become a powerful tool in chemical biology and drug discovery. nih.gov Among these, amino acids featuring a terminal alkyne group are of particular interest due to their ability to participate in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This allows for the precise chemical modification of proteins and other biomolecules within a biological context. princeton.edu For a long time, the absence of known biosynthetic pathways for terminal alkyne-containing amino acids limited their production to chemical synthesis and hindered their direct, genetically encoded incorporation into proteins in living organisms. chemistryviews.org The discovery of natural microbial pathways has opened the door to their biotechnological production. nih.gov

The bacterium Streptomyces cattleya has been a key organism in elucidating the natural production of terminal alkyne-containing amino acids. nih.govresearchgate.net Research into this microbe led to the discovery and characterization of a unique biosynthetic pathway responsible for producing L-propargylglycine (Pra) and β-ethynylserine (βes), two naturally occurring amino acids with terminal alkyne groups. nih.govchemistryviews.org

This novel pathway begins with the common amino acid L-lysine and involves a series of remarkable enzymatic transformations. nih.govchemistryviews.orgresearchgate.net Unlike previously understood alkyne biosynthesis in fatty acids, which often involves desaturase enzymes, this pathway utilizes a distinct set of enzymes encoded by the bes gene cluster. nih.govresearchgate.net The process is initiated by a halogenase, marking a departure from typical amino acid metabolism. acs.orgspringernature.com

The key steps in the biosynthesis of L-propargylglycine in S. cattleya are:

Radical Halogenation: The pathway starts with the chlorination of L-lysine at the γ-carbon, a reaction catalyzed by the α-ketoglutarate/Fe(II)-dependent halogenase, BesD, to produce the unstable intermediate 4-chloro-L-lysine. acs.orgspringernature.com

Oxidative C-C Bond Cleavage: The oxidase BesC then acts on 4-chloro-L-lysine, catalyzing an unusual oxidative cleavage of the carbon-carbon bond to form 4-chloro-L-allylglycine, a vinyl halide amino acid. acs.org This step also releases formaldehyde (B43269) and ammonia. acs.org

Alkyne Formation: The final and most critical step is the formation of the terminal alkyne. The pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, BesB, facilitates a γ-elimination of chloride from 4-chloro-L-allylglycine. researchgate.netacs.orgspringernature.com This reaction is proposed to proceed through a reactive allene (B1206475) intermediate, which subsequently isomerizes to yield the stable terminal alkyne product, L-propargylglycine. nih.govresearchgate.netacs.org

Further processing in S. cattleya can convert L-propargylglycine into β-ethynylserine through additional enzymatic steps involving ligation to glutamate, hydroxylation, and subsequent hydrolysis. acs.orgspringernature.com The discovery of this pathway provides the first genetic and biochemical blueprint for how living systems can produce terminal alkyne-functionalized amino acids. springernature.com

Table 1: Key Enzymes in the Biosynthesis of L-propargylglycine from L-lysine in Streptomyces cattleya

| Enzyme | Class | Function |

| BesD | α-ketoglutarate/Fe(II)-dependent halogenase | Catalyzes the radical chlorination of L-lysine at the γ-carbon. acs.orgspringernature.com |

| BesC | Oxidase | Performs oxidative C-C bond cleavage to form a vinyl halide intermediate. acs.org |

| BesB | Pyridoxal 5'-phosphate (PLP)-dependent γ-lyase | Catalyzes chloride elimination and isomerization to form the terminal alkyne. researchgate.netacs.orgspringernature.com |

The elucidation of the L-propargylglycine biosynthetic pathway in S. cattleya was a critical breakthrough, offering a genetic toolkit that could be transferred to more tractable and industrially relevant microbial hosts. nih.govresearchgate.net The primary goal of this metabolic engineering is to create robust microbial platforms, such as Escherichia coli, capable of producing alkyne-containing ncAAs de novo from inexpensive feedstocks like glucose. nih.govnih.gov

By heterologously expressing the responsible genes from the bes biosynthetic cluster, researchers have successfully engineered E. coli to produce L-propargylglycine. chemistryviews.orgberkeley.edu This achievement transforms the engineered bacterium into a living factory for this valuable ncAA. The significance of this extends beyond simply producing the amino acid; it enables the direct, genetically encoded incorporation of the alkyne functionality into proteins during translation. acs.orgberkeley.edu

This is typically achieved through genetic code expansion, a technique that reprograms the cell's translational machinery. acs.orgasm.org An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into the engineered bacterium. asm.orgmdpi.com This new synthetase specifically recognizes the alkyne-containing ncAA and charges it onto its cognate tRNA. The tRNA is engineered to recognize a rare or unused codon, most commonly the amber stop codon (UAG). frontiersin.org When the ribosome encounters a UAG codon in a gene of interest, instead of terminating protein synthesis, it incorporates the alkyne-bearing amino acid, resulting in a protein containing a site-specifically installed chemical handle. acs.org

This strategy allows for the production of proteins that can be selectively modified using bioorthogonal chemistry. berkeley.edu For instance, an alkyne-labeled protein can be "clicked" to a molecule containing an azide group, facilitating applications in drug development, protein imaging, and the study of protein function. nih.govescholarship.org The ability to produce these ncAAs biosynthetically reduces reliance on costly chemical synthesis and opens up possibilities for large-scale production of novel biomaterials and protein-based therapeutics. nih.govmdpi.com

Table 2: Strategies for Microbial Production of Alkyne-Containing Non-Canonical Amino Acids

| Strategy | Host Organism | Genetic Modification | Product | Key Application |

| De Novo Biosynthesis | Escherichia coli | Introduction of the bes gene cluster from S. cattleya. chemistryviews.orgberkeley.edu | L-propargylglycine | Production of the ncAA from simple carbon sources. nih.govresearchgate.net |

| Protein Incorporation | Escherichia coli | Expression of the bes cluster and an orthogonal synthetase/tRNA pair. acs.orgberkeley.edu | Proteins containing L-propargylglycine | Site-specific protein modification via "click" chemistry. nih.govacs.org |

Advanced Bioorthogonal Reactions and Applications Mediated by Alkyne Functionality

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide and Protein Systems

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and high yields. This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide (B81097), catalyzed by a copper(I) species.

The mechanism of CuAAC in the context of peptides and proteins has been a subject of extensive research to ensure its biocompatibility and efficiency. The reaction is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne of the incorporated D-Hse(2-Propynyl)-OH residue. This intermediate then reacts with an azide-functionalized molecule in a stepwise manner, involving a six-membered copper-containing intermediate, to yield the triazole product.

A significant challenge in applying CuAAC in biological systems is the potential toxicity of free copper ions. Mechanistic studies have focused on understanding the role of the copper catalyst and developing methods to minimize its detrimental effects. It has been shown that the choice of ligand, copper source, and reducing agent to maintain the Cu(I) oxidation state are critical for successful bioconjugation in complex media like cell lysates or on the surface of living cells. The reaction's orthogonality to most biological functional groups ensures that it proceeds with high specificity, targeting only the alkyne and azide partners.

To mitigate copper toxicity and enhance reaction kinetics in aqueous environments, a variety of ligand systems have been developed and optimized. These ligands stabilize the Cu(I) oxidation state, prevent its disproportionation, and facilitate the catalytic cycle. Tris-(benzyltriazolylmethyl)amine (TBTA) was one of the first and most widely used ligands for this purpose. However, its poor water solubility prompted the development of water-soluble alternatives.

A significant advancement in this area is the use of tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), a water-soluble ligand that has shown excellent performance in biocompatible CuAAC reactions. Other ligand systems, including those based on bathophenanthroline (B157979) and phosphine (B1218219) derivatives, have also been explored to fine-tune the reaction's efficiency and biocompatibility for various applications. The optimization of these ligand systems is crucial for enabling the use of CuAAC for in vivo and in vitro labeling of peptides and proteins containing the alkyne handle introduced by Fmoc-D-Hse(2-Propynyl)-OH.

| Ligand | Key Features | Typical Application |

| TBTA | High efficiency in organic and mixed aqueous/organic solvents. | General bioconjugation, surface immobilization. |

| THPTA | Excellent water solubility, low toxicity. | Live cell imaging, in vivo labeling. |

| BTTES | Water-soluble, protects biomolecules from copper-mediated damage. | Labeling of sensitive proteins and nucleic acids. |

| BTTAA | Water-soluble, accelerates CuAAC at low copper concentrations. | Proteomics and cellular imaging. |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Bioconjugation

To circumvent the potential toxicity associated with the copper catalyst in CuAAC, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. This reaction relies on the inherent ring strain of a cyclooctyne (B158145) to react with an azide without the need for a metal catalyst.

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon undergoing a [3+2] cycloaddition with an azide. This allows the reaction to proceed at physiological temperatures and in complex biological environments without the need for a catalyst. The alkyne functionality introduced by this compound, being a terminal alkyne, is the reaction partner for the strained cyclooctyne. This copper-free approach is highly valued for applications involving living cells or whole organisms where the presence of copper could be detrimental. The bioorthogonality of the azide and alkyne groups ensures that the reaction is highly specific, with minimal side reactions with native cellular components.

The reactivity of SPAAC is largely dictated by the structure of the cyclooctyne derivative. The initial cyclooctynes, while effective, exhibited relatively slow reaction kinetics. This led to the development of second and third-generation cyclooctynes with enhanced reactivity. The introduction of electron-withdrawing fluorine atoms (e.g., in DIFO and DIBO) or fusing benzene (B151609) rings to the cyclooctyne ring (e.g., in DBCO and DIBAC) significantly increases the ring strain and lowers the activation energy of the cycloaddition, resulting in much faster reaction rates.

The choice of cyclooctyne derivative for a particular application depends on a balance between reactivity, stability, and hydrophilicity. While highly reactive cyclooctynes are desirable for rapid labeling at low concentrations, they can sometimes exhibit lower stability. The reactivity of these cyclooctynes with the terminal alkyne of a peptide modified with this compound allows for efficient and specific bioconjugation.

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |

| OCT | ~10⁻³ | First generation, moderate reactivity. |

| ALO | ~10⁻² | Increased reactivity through allylic strain. |

| DIFO | ~0.1 - 0.4 | Fluorinated, enhanced reactivity. |

| DBCO | ~0.3 - 1.0 | Dibenzannulated, high reactivity and stability. |

| BCN | ~0.1 - 0.5 | Bicyclononyne, good balance of reactivity and stability. |

| DIBAC | ~1.0 - 3.0 | Aza-dibenzocyclooctyne, very high reactivity. |

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Alkynes and Tetrazines

The inverse electron-demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation strategy that can be employed with alkyne-modified peptides. This reaction typically involves an electron-rich dienophile and an electron-poor diene. In the context of the 2-propynyl group, it can act as the dienophile in reactions with highly reactive dienes like 1,2,4,5-tetrazines.

The IEDDA reaction between an alkyne and a tetrazine proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable pyridazine (B1198779) product. This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than CuAAC or SPAAC, making it ideal for applications where rapid labeling is required, such as in vivo imaging.

The reactivity of the IEDDA reaction can be tuned by modifying the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine increase its reactivity. While terminal alkynes like the one introduced by this compound are generally less reactive dienophiles than strained alkenes, they can still participate effectively in IEDDA reactions with highly reactive tetrazines, providing another versatile tool for the site-specific modification of peptides and proteins.

Other Alkyne-Based Bioorthogonal Transformations

The alkyne functional group, integral to the structure of building blocks like this compound, is a versatile handle for a range of bioorthogonal transformations that extend beyond the canonical azide-alkyne cycloadditions. These alternative reactivities provide new tools for chemical biologists to label, crosslink, and modify biomolecules with high precision, often under mild, metal-free conditions. The exploration of these reactions is expanding the capabilities of bioconjugation chemistry. nih.gov

Photoinduced Hydrothiolation Reactions Involving Alkyne Functions

Photoinduced hydrothiolation, or the thiol-yne coupling (TYC) reaction, represents a highly efficient and atom-economical method for the formation of carbon-sulfur bonds. rsc.org This transformation involves the addition of a thiol across an alkyne, such as the 2-propynyl group of a homoserine residue, to form a vinyl sulfide (B99878) product. When initiated by light, this reaction can proceed without the need for metal catalysts, making it particularly suitable for biomedical applications where metal toxicity is a concern. mdpi.com

The reaction is typically a radical-mediated process. Upon irradiation, often in the presence of a photoinitiator, a thiyl radical is generated from a thiol-containing molecule. rsc.org This radical then adds to the alkyne, and the resulting vinyl radical propagates the reaction by abstracting a hydrogen atom from another thiol molecule. rsc.org This process is known for its high efficiency, selectivity, and mild reaction conditions. mdpi.com The use of visible light and green solvents can further enhance its profile as a sustainable chemical strategy. rsc.org

In the context of bioconjugation, a peptide synthesized to include a residue from this compound possesses a terminal alkyne ready for modification. This alkyne can be selectively targeted with a thiol-containing probe, such as a fluorescent dye, a small molecule drug, or the side chain of a cysteine residue. The photoinducible nature of the reaction provides excellent spatial and temporal control, allowing for precise surface functionalization or the labeling of specific sites within a complex biological system. mdpi.com

| Feature | Description | Relevance in Bioconjugation |

| Reaction Type | Radical-mediated addition of a thiol to an alkyne (Thiol-Yne Coupling). | Forms a stable vinyl sulfide linkage, creating a covalent bond between the alkyne-modified biomolecule and a thiol-containing molecule. rsc.org |

| Initiation | Photoinduced, often with a photoinitiator or semiconductor photocatalyst under visible or UV light. rsc.orgmdpi.com | Allows for spatial and temporal control over the conjugation event; the reaction only proceeds upon irradiation. mdpi.com |

| Catalysis | Typically metal-free. mdpi.com | Avoids the cytotoxicity associated with transition metal catalysts (e.g., copper), making it highly suitable for applications in living systems. mdpi.com |

| Conditions | Mild, often performed at room temperature in aqueous or organic solvents. rsc.org | Preserves the delicate structures and functions of complex biomolecules like proteins and peptides. |

| Efficiency | High yielding and atom economical. rsc.org | Ensures efficient labeling or modification without the need for large excesses of reagents or the production of wasteful byproducts. |

| Selectivity | Highly selective for thiols and alkynes. | Provides bioorthogonality, as the reaction does not interfere with other functional groups commonly found in biological systems. nih.gov |

Exploration of Emerging Alkyne Reactivities for Selective Bioconjugation

Research in bioorthogonal chemistry continues to uncover novel reactivities for the alkyne group, providing a broader toolkit for modifying biomolecules. nih.govacs.orgnih.gov These emerging transformations offer different linkages, reaction kinetics, and orthogonality compared to more established methods, enabling more complex experimental designs.

One such transformation is the Glaser-Hay coupling , a reaction that joins two terminal alkynes to form a symmetric diyne. nih.gov Bioorthogonal variations of this copper-catalyzed reaction have been developed to proceed under physiological conditions. nih.gov This method can be employed to crosslink two separate biomolecules, each bearing a terminal alkyne. For instance, two peptide chains containing residues derived from this compound could be dimerized, creating a stable, rigid diyne linkage that can alter the structure and function of the resulting protein assembly. nih.gov

Another area of development involves activated alkynes . These are alkyne-containing molecules that have been rendered more electrophilic by an adjacent electron-withdrawing group. pnas.org Such activation allows them to undergo nucleophilic addition reactions directly with endogenous functional groups like the thiol of cysteine or the amine of lysine, without requiring a metal catalyst or a pre-installed reaction partner like an azide. pnas.orgnih.gov While the propargyl ether in homoserine is not an activated alkyne, this strategy represents a significant conceptual advance in alkyne bioconjugation by leveraging the native reactivity of biomolecules. nih.gov These diverse reactivities underscore the central role of the alkyne group in the ongoing expansion of bioorthogonal chemistry.

| Reaction | Reactants | Conditions | Linkage Formed | Key Features |

| Photoinduced Thiol-Yne | Terminal Alkyne + Thiol | UV or Visible Light, +/- Photoinitiator. rsc.orgmdpi.com | Vinyl Sulfide | Metal-free, high efficiency, offers spatial/temporal control. mdpi.com |

| Glaser-Hay Coupling | 2 x Terminal Alkyne | Copper(I) catalyst, physiological conditions. nih.gov | Diyne | Forms a rigid, conjugated C-C linkage; useful for crosslinking and dimerization. nih.gov |

| Activated Alkyne Addition | Activated Alkyne + Nucleophile (e.g., Thiol, Amine) | Metal-free, physiological pH. pnas.orgnih.gov | Thioether or Enamine | Does not require a second bioorthogonal handle; reacts with native functional groups. pnas.org |

Applications in Proteomics and Protein Science Research

Protein Labeling and Visualization Strategies Employing Alkyne Tags

The terminal alkyne group on Fmoc-D-Hse(2-Propynyl)-OH serves as a bioorthogonal chemical handle. This means it is chemically inert within biological systems but can undergo specific, highly efficient reactions with a partner molecule, most notably an azide (B81097), through a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govsemanticscholar.org This reaction allows for the covalent attachment of various reporter tags, such as fluorophores or affinity tags (e.g., biotin), to proteins that have incorporated the alkyne-tagged amino acid. nih.gov

Metabolic labeling is a powerful technique for studying newly synthesized proteins. semanticscholar.org In this approach, cells are cultured in a medium where a natural amino acid is replaced by a non-canonical amino acid (ncAA) analog. researchgate.net Cellular machinery then incorporates this analog into nascent polypeptide chains during protein synthesis. nih.govresearchgate.net

Amino acid analogs bearing alkyne tags, such as homopropargylglycine (HPG), have been successfully used as methionine surrogates to label and visualize the production of new proteins in cells, tissues, and even whole organisms. nih.govsemanticscholar.orgnih.gov this compound is designed for similar applications, although its Fmoc protecting group is typically used for solid-phase peptide synthesis and would require removal for use in live-cell metabolic labeling. Once incorporated, the alkyne handle on the newly synthesized proteins can be "clicked" to a fluorescent azide, enabling visualization of protein synthesis patterns, or to an azide-biotin tag for affinity purification and subsequent identification by mass spectrometry. researchgate.net

Table 1: Comparison of Common Non-Canonical Amino Acids for Metabolic Labeling

| Non-Canonical Amino Acid | Canonical Counterpart | Bioorthogonal Handle | Key Feature |

|---|---|---|---|

| Azidohomoalanine (AHA) | Methionine | Azide | Readily incorporated by cellular machinery. nih.govnih.gov |

| Homopropargylglycine (HPG) | Methionine | Alkyne | Provides a small, inert tag for click chemistry. nih.govnih.gov |

| D-Homoserine(2-Propynyl) | (Varies) | Alkyne | Introduces an alkyne handle via a non-canonical backbone. |

Post-translational modifications (PTMs) are covalent changes to proteins that occur after synthesis, dramatically increasing the functional diversity of the proteome. nih.govcreative-proteomics.com Studying PTMs is crucial for understanding cellular regulation. nih.govresearchgate.net Bioorthogonal tagging with alkyne-containing amino acids provides a method to enrich and analyze modified proteins.

By metabolically labeling a proteome with an alkyne-ncAA, a subset of proteins synthesized within a specific timeframe can be tagged. These tagged proteins can then be isolated from the complex cellular lysate using click chemistry to attach a biotin (B1667282) handle, followed by streptavidin affinity purification. acs.org This enriched sub-proteome can then be analyzed using high-resolution mass spectrometry to identify various PTMs, such as phosphorylation, acetylation, or ubiquitination, providing insights into the dynamics of these modifications on newly made proteins. nih.gov

Activity-Based Protein Profiling (ABPP) using Alkyne Probes

Activity-based protein profiling (ABPP) is a chemical proteomics strategy used to assess the functional state of enzymes in complex biological samples. nih.govrsc.org ABPP utilizes active-site-directed chemical probes that covalently label active enzymes but not their inactive forms. nih.gov

Modern ABPP probes often feature a three-part design: a reactive group that targets an enzyme family, a recognition element for specificity, and a reporter tag for detection. rsc.org To overcome the cell permeability issues associated with bulky reporter tags, a two-step "click chemistry" approach is often employed. frontiersin.org Probes are designed with a small, bioorthogonal alkyne handle. nih.govnih.gov After the probe labels its target enzymes in live cells or lysates, a fluorescent or biotinylated azide is attached via CuAAC for visualization or enrichment. researchgate.net

This compound is an ideal building block for creating peptide-based ABPP probes. The D-homoserine derivative can be incorporated into a peptide sequence that serves as the recognition element for a specific protease or other enzyme. The propynyl (B12738560) group provides the latent alkyne handle for subsequent detection and analysis. nih.gov

Proteome-Wide Analysis and Functional Target Identification facilitated by Alkyne Conjugation

A primary goal in drug development and chemical biology is the identification of the protein targets of bioactive small molecules. frontiersin.org Alkyne conjugation, coupled with proteomic techniques, provides a powerful workflow for this purpose. A small molecule of interest can be derivatized with an alkyne tag. This alkyne-bearing probe is then introduced to a cellular proteome. nih.gov

After the probe binds to its protein targets, the cell lysate is subjected to a click reaction with an azide-biotin conjugate. acs.org This process tags the target proteins with biotin, allowing for their selective enrichment on streptavidin beads. nih.gov The captured proteins are then digested, and the resulting peptides are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing the identity of the probe's targets on a proteome-wide scale. nih.govchemrxiv.org This chemoproteomic platform is essential for confirming drug selectivity and discovering potential off-targets. nih.gov

Table 2: General Workflow for Proteome-Wide Target Identification

| Step | Procedure | Purpose |

|---|---|---|

| 1. Probe Incubation | A cellular proteome (lysate or live cells) is treated with an alkyne-tagged probe. | Covalent or non-covalent labeling of target proteins. |

| 2. Lysis & Click Reaction | Cells are lysed (if necessary) and reacted with an azide-biotin tag via CuAAC. | Covalent attachment of a biotin affinity handle to probe-labeled proteins. acs.org |

| 3. Affinity Purification | The proteome is incubated with streptavidin-coated beads to capture biotinylated proteins. | Enrichment of target proteins and removal of unlabeled proteins. nih.gov |

| 4. On-Bead Digestion | Captured proteins are digested into smaller peptides while still bound to the beads. | Preparation for mass spectrometry analysis. |

Advanced Imaging Techniques Leveraging Alkyne Tags in Biological Systems

While fluorescence microscopy is a cornerstone of cell biology, the bulky nature of fluorescent protein tags can sometimes interfere with the function of the molecule being studied. nih.gov Small, minimally perturbative tags are therefore highly desirable. The alkyne tag is exceptionally well-suited for advanced imaging techniques due to its unique spectroscopic properties. columbia.edupku.edu.cn

The carbon-carbon triple bond (alkyne) possesses a unique vibrational stretching frequency that gives rise to a sharp peak in a region of the Raman spectrum (~2100-2200 cm⁻¹) where cells are naturally transparent. nih.govcolumbia.edu This "cell-silent" spectral window means that the alkyne signal can be detected with virtually no background interference from endogenous biomolecules like lipids, proteins, or nucleic acids. pku.edu.cnacs.org

This property is exploited by Stimulated Raman Scattering (SRS) microscopy, a highly sensitive vibrational imaging technique. nih.gov By tuning lasers to the alkyne vibrational frequency, SRS microscopy can generate high-resolution images of the distribution of alkyne-tagged molecules in living cells and tissues in real-time. columbia.edupku.edu.cn When a non-canonical amino acid like D-Hse(2-Propynyl)-OH is incorporated into proteins, SRS microscopy can be used to visualize de novo protein synthesis with high molecular specificity and without the need for cell fixation or fluorescent labels, enabling the study of dynamic cellular processes. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Azidohomoalanine | AHA |

| Homopropargylglycine | HPG |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Biotin | - |

Peptide and Protein Engineering with Fmoc D Hse 2 Propynyl Oh

Design and Synthesis of Peptides with Enhanced Stability and Tailored Functionality

The inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to degradation by proteases, have driven the development of strategies to improve their stability. Fmoc-D-Hse(2-Propynyl)-OH provides a dual approach to addressing this challenge through its D-configuration and the potential for side-chain modification.

The Role of D-Amino Acids in Conferring Proteolytic Resistance to Peptides

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their resistance to proteolytic degradation. wikipedia.orgnih.govlifetein.com Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids, which are the naturally occurring enantiomers. researchgate.net By introducing a D-amino acid like D-homoserine from this compound, the peptide backbone becomes a poor substrate for these enzymes. nih.govmdpi.com This resistance to cleavage significantly increases the in vivo half-life of peptide-based drugs, allowing for sustained therapeutic effects. nih.gov

The mechanism of this resistance lies in the altered three-dimensional structure that the D-amino acid imposes on the peptide backbone, which does not fit into the active site of proteases. nih.gov Even a single D-amino acid substitution can significantly impede enzymatic degradation. nih.gov This strategy has been successfully employed in the design of more stable antimicrobial peptides and other therapeutic peptides. frontiersin.orgnih.gov

Table 1: Comparison of L-amino acid and D-amino acid containing peptides

| Feature | L-Amino Acid Peptides | D-Amino Acid Peptides |

| Proteolytic Stability | Susceptible to degradation | Resistant to degradation wikipedia.orgnih.gov |

| Natural Occurrence | Abundant in nature | Rare in nature nih.gov |

| Immunogenicity | Can be immunogenic | Potentially lower immunogenicity |

| Biological Activity | Native activity | Can retain or have modified activity |

Influence of Side-Chain Modifications on Peptide Conformational Control

The side chains of amino acids play a crucial role in dictating the secondary and tertiary structure of peptides. The introduction of unnatural amino acids with unique side chains, such as the 2-propynyl group in this compound, can be used to exert conformational control. nih.gov The rigid nature of the alkyne group can introduce specific steric constraints that influence the local backbone conformation, potentially favoring specific secondary structures like β-turns or helices. researchgate.net

Furthermore, the 2-propynyl side chain can participate in intramolecular interactions, such as hydrogen bonding or van der Waals forces, which can further stabilize a desired conformation. This level of control is critical for designing peptides that can bind to specific biological targets with high affinity and selectivity, as the biological activity of a peptide is intimately linked to its three-dimensional shape. nih.gov

Creation of Site-Specific Bioconjugates and Antibody-Drug Conjugates (ADCs) utilizing Alkyne Handles

The terminal alkyne group in the side chain of this compound serves as a versatile "handle" for site-specific bioconjugation through highly efficient and bioorthogonal "click chemistry" reactions. biochempeg.commedchemexpress.com The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. axispharm.com This allows for the precise attachment of various molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs, to a specific location within a peptide or protein.

This site-specific conjugation is particularly valuable in the development of Antibody-Drug Conjugates (ADCs). nih.gov ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. biochempeg.com By incorporating this compound into the antibody, the alkyne handle allows for the controlled attachment of an azide-modified drug molecule. axispharm.com This results in a homogeneous population of ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing their therapeutic index and minimizing off-target toxicity. biochempeg.com

Table 2: Key Features of Alkyne Handles in Bioconjugation

| Feature | Description |

| Bioorthogonality | The alkyne group is chemically inert in biological systems, preventing side reactions. |

| High Efficiency | Click chemistry reactions proceed with high yields under mild conditions. medchemexpress.com |

| Specificity | Allows for precise, site-specific modification of biomolecules. nih.gov |

| Stable Linkage | The resulting triazole linkage is highly stable in vivo. axispharm.com |

Development of Peptidomimetics and Structurally Constrained Cyclic Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. wikipedia.org The incorporation of this compound can contribute to the development of peptidomimetics in several ways. The D-amino acid configuration inherently increases proteolytic resistance, a key feature of peptidomimetics. nih.gov

Furthermore, the 2-propynyl side chain can be used to create structurally constrained cyclic peptides. nih.gov Cyclization is a common strategy to improve the stability and receptor-binding affinity of peptides by reducing their conformational flexibility. nih.gov The alkyne handle can be reacted with an azide (B81097) group located elsewhere in the peptide sequence to form a stable macrocycle. The incorporation of D-amino acids can also facilitate the cyclization process. thieme-connect.deresearchgate.net The resulting cyclic peptidomimetics often exhibit enhanced biological activity and selectivity compared to their linear counterparts. nih.govnih.gov

Engineering of Enzymes and Receptor Ligands with Altered Properties

The site-specific incorporation of unnatural amino acids into enzymes and receptor ligands offers a powerful approach to alter their properties and create novel functions. nih.govdaneshyari.com By introducing this compound into the active site or other critical regions of an enzyme, it is possible to modulate its catalytic activity, substrate specificity, and stability. nih.govwhiterose.ac.ukwhiterose.ac.uk The alkyne handle can be used to attach cofactors, probes, or other functional groups that can enhance or modify the enzyme's function. researchgate.netproquest.com

Similarly, incorporating this unnatural amino acid into receptor ligands can lead to altered binding affinities and specificities. duke.edu The D-configuration can influence the peptide's interaction with the receptor, potentially leading to agonist or antagonist activity. The alkyne side chain provides a point of attachment for further modifications to optimize receptor binding or to introduce reporter groups for studying ligand-receptor interactions. portlandpress.com This approach opens up new avenues for drug discovery and the development of novel therapeutic agents. nih.govyoutube.com

Broader Scientific Applications of Alkyne Functionalized Compounds

Materials Science and Biomaterials Development via Click Chemistry

Click chemistry has become a powerful method for creating novel materials and functionalizing existing ones with high precision. nih.gov The alkyne-azide reaction's efficiency and specificity enable the construction of complex macromolecular structures and the modification of material surfaces for tailored biological interactions. nih.gov

The ability to modify surfaces at the molecular level is critical for developing advanced materials. Click chemistry provides a robust strategy for attaching a wide variety of molecules, including peptides and polymers, to material surfaces. rsc.orgrsc.org By incorporating alkyne-functionalized building blocks like Fmoc-D-Hse(2-Propynyl)-OH into a peptide, the entire peptide can be covalently "clicked" onto a surface or polymer chain that has been modified with azide (B81097) groups. acs.org This method has been successfully used to functionalize polymer microspheres and nanoparticles in aqueous media, allowing their surfaces to be tailored with virtually any desired functionality. rsc.orgacs.org These strategies are employed to create materials that can facilitate specific cellular interactions or possess antibacterial properties. nih.govrsc.org The reaction's high efficiency under mild conditions is particularly advantageous for modifying polymeric materials without compromising their bulk properties. rsc.orgdrexel.edu

Beyond simple surface coating, click chemistry allows for the fabrication of complex, well-defined hybrid biomaterials. Alkyne-functionalized polymers can be cross-linked using molecules with two or more thiol groups (thiol-yne chemistry) to create soft elastomers with mechanical properties similar to human tissue. acs.org This approach enables the synthesis of biodegradable and cytocompatible materials suitable for tissue engineering. acs.org Furthermore, peptides containing alkyne-functionalized amino acids can be conjugated to synthetic polymers, creating peptide-polymer hybrids. These materials combine the biological specificity of peptides (e.g., cell-adhesive motifs like RGD) with the structural and mechanical properties of polymers, leading to biomaterials that can actively steer cell behavior. nih.gov

Biosensor Development and Diagnostic Tools based on Alkyne Reactivity

The chemical reactivity of the alkyne group is a significant asset in the development of sensitive and specific biosensors and diagnostic tools. mdpi.com Alkynes can serve as stable and effective anchors for immobilizing probe molecules onto sensor surfaces. For instance, alkyne derivatives have been shown to form strong, stable covalent bonds with gold nanoparticle surfaces, offering an alternative to traditional thiol-based functionalization. acs.orgnih.gov This allows for the rapid and simple attachment of biomolecules, such as peptides synthesized with this compound, to gold nanoparticles for use in diagnostic assays like lateral flow tests. acs.orgnih.gov

This functionalization is crucial for sensor performance, as it dictates sensitivity and specificity. researchgate.net The small size of the alkyne tag is advantageous as it is less likely to interfere with the biological activity of the attached molecule. nih.gov In addition to nanoparticles, alkyne groups are used to functionalize silicon photonic sensors, where the attachment of a biological recognition element via click chemistry enables the label-free detection of target biomarkers. researchgate.net The alkyne group can also be used in imaging; its unique Raman scattering signal falls within a "silent" biological region (1800 cm⁻¹ to 2800 cm⁻¹), allowing for clear visualization of alkyne-tagged molecules in cells and tissues without background interference. nih.govnih.gov

Radiochemistry for Molecular Imaging and Therapeutic Agent Development

In radiochemistry, the goal is to label molecules with radioactive isotopes for applications in medical imaging, such as Positron Emission Tomography (PET), or for targeted radiotherapy. ottawaheart.ca PET imaging allows for the non-invasive, quantitative visualization of biochemical processes in living systems. ottawaheart.ca Click chemistry has emerged as a valuable tool for radiolabeling because the reactions are rapid and high-yielding, which is essential when working with short-lived isotopes like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C). ottawaheart.caradiologykey.com

A common strategy involves preparing a small, azide-containing prosthetic group that carries the radioisotope. This radioactive tag can then be efficiently "clicked" onto a larger, alkyne-functionalized targeting molecule, such as a peptide or antibody. radiologykey.com A peptide synthesized using this compound would be an ideal substrate for this type of radiolabeling. This approach allows complex biological molecules to be radiolabeled without exposing them to the harsh conditions often required for direct radioisotope incorporation. The resulting radiopharmaceutical can be used to image specific targets, like tumors or receptors, or to deliver a therapeutic radiation dose. nih.govunipv.it

Applications in Combinatorial Chemistry and High-Throughput Screening for Ligand Discovery

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse molecules, creating "libraries" that can be tested for biological activity in a high-throughput screening (HTS) format. blogspot.comacs.org Click chemistry is exceptionally well-suited for this purpose because of its reliability, high yield, and broad scope. nih.gov The CuAAC reaction can be used to join a wide variety of alkyne-containing and azide-containing building blocks together in a modular fashion. amerigoscientific.comacs.org

By starting with a core scaffold containing an alkyne handle—for example, a peptide synthesized with this compound—researchers can react it with a library of diverse azide-containing fragments. This process can be performed in parallel, often in 96-well plates, to quickly generate a large library of modified peptides. acs.org These libraries can then be screened against a biological target (e.g., a protein or enzyme) to identify "hits" or lead compounds for drug discovery. blogspot.comscienceintheclassroom.org The robustness of the click reaction simplifies the synthesis and purification process, accelerating the discovery of new ligands and therapeutics. acs.org

Computational and Mechanistic Investigations of Fmoc D Hse 2 Propynyl Oh and Its Reactions

Molecular Modeling and Simulation of Alkyne-Containing Peptides and Their Interactions

Molecular modeling and simulation are powerful tools for investigating the structural and dynamic properties of peptides containing alkyne functionalities, such as those incorporating Fmoc-D-Hse(2-Propynyl)-OH. springernature.com These computational methods provide insights into how the introduction of this unnatural amino acid affects peptide conformation, stability, and interactions with biological targets.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of peptides containing the 2-propynyl-homoserine residue. These simulations can reveal whether the presence of the alkyne group induces specific secondary structures, such as helices or turns, or if it leads to increased flexibility. For instance, simulations can compare the conformational ensembles of a native peptide with its alkyne-modified counterpart to identify any structural perturbations.

Furthermore, molecular modeling can be used to investigate the interactions of these modified peptides with their biological partners, such as enzymes or receptors. Docking studies can predict the binding mode of an alkyne-containing peptide to its target protein, and free energy calculations can estimate the binding affinity. nih.gov These studies are critical for ensuring that the chemical modification does not abolish the biological activity of the peptide.

Table 1: Representative Molecular Dynamics Simulation Parameters for an Alkyne-Containing Peptide

| Parameter | Value |

| Force Field | AMBER ff19SB |

| Water Model | TIP3P |

| System Size | ~50,000 atoms |

| Simulation Time | 500 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

This table presents typical parameters for a molecular dynamics simulation of a peptide containing an alkyne-modified amino acid. The specific values can be adjusted based on the system and research question.

Quantum Chemical Studies of Reaction Mechanisms in Bioorthogonal Ligation Events

Quantum chemical methods, such as density functional theory (DFT), are indispensable for elucidating the detailed reaction mechanisms of bioorthogonal ligation reactions involving alkynes. scielo.br These studies provide a molecular-level understanding of the reaction pathways, transition states, and activation energies, which is crucial for optimizing reaction kinetics and efficiency.

For the CuAAC reaction, DFT calculations can be used to investigate the mechanism of the copper(I) catalyst, the formation of the copper-acetylide intermediate, and the subsequent [3+2] cycloaddition with an azide (B81097). These calculations can help in designing more efficient copper catalysts with reduced toxicity for in vivo applications. acs.org

In the case of SPAAC, which avoids the use of a toxic metal catalyst, quantum chemical studies are essential for understanding the factors that contribute to the strain-promoted reactivity of cyclooctynes with the alkyne group of this compound. acs.org By calculating the distortion/interaction energies, researchers can quantify the degree of strain in the cyclooctyne (B158145) and its impact on the activation barrier of the cycloaddition reaction. This knowledge aids in the design of cyclooctynes with enhanced reactivity for faster bioorthogonal labeling.

Table 2: Comparison of Calculated Activation Energies for Azide-Alkyne Cycloadditions

| Reaction Type | Catalyst/Promoter | Typical Activation Energy (kcal/mol) |

| Huisgen Cycloaddition | Thermal | 25-30 |

| CuAAC | Copper(I) | 12-18 |

| SPAAC | Strain (e.g., DIBO) | 10-15 |

This table provides a general comparison of activation energies for different types of azide-alkyne cycloaddition reactions, as determined by quantum chemical calculations. Lower activation energies correspond to faster reaction rates.

Rational Design and Prediction of Next-Generation Alkyne Probes

The insights gained from molecular modeling and quantum chemical studies pave the way for the rational design and prediction of next-generation alkyne probes with improved properties. nih.govrsc.org By combining computational approaches with synthetic chemistry, researchers can develop novel bioorthogonal tools with enhanced reactivity, selectivity, and biocompatibility.

Computational screening can be used to evaluate a library of potential alkyne-containing amino acids for their suitability as chemical reporters. These studies can predict how different alkyne modifications might affect peptide structure and reactivity in bioorthogonal ligations. For example, DFT calculations can be used to assess the electronic properties of different alkyne derivatives and their influence on reaction rates.

Furthermore, computational methods can aid in the design of alkyne probes with novel functionalities. For instance, by incorporating environmentally sensitive fluorophores into the alkyne-containing amino acid, it may be possible to create probes that report on their local environment through changes in their fluorescence properties. Molecular modeling can be used to predict how the peptide context influences the photophysical properties of these "smart" probes. nih.gov The ultimate goal is to develop a toolbox of versatile alkyne probes that can be used to study a wide range of biological processes with high precision and minimal perturbation. nih.gov

Table 3: Key Properties for the Rational Design of Alkyne Probes

| Property | Desired Characteristic | Computational Method |

| Bioorthogonality | Minimal cross-reactivity with biological molecules | Quantum Mechanics (QM) |

| Reaction Kinetics | High reaction rate under physiological conditions | QM/MM, DFT |

| Stability | Stable in biological environments | Molecular Dynamics (MD) |

| Structural Perturbation | Minimal impact on peptide/protein structure and function | MD, Docking |

| Reporter Functionality | Tunable photophysical or other reporter properties | QM, MD |

This table outlines key properties to consider in the rational design of new alkyne probes and the computational methods that can be used to evaluate them.

Future Directions and Emerging Challenges in Non Canonical Amino Acid Research

Advancements in Expanding the Genetic Code for Enhanced In Vivo Incorporation of Alkynes

The site-specific incorporation of ncAAs into proteins in living organisms is achieved through the expansion of the genetic code. This powerful technique relies on engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that recognize a nonsense or frameshift codon and insert the desired ncAA. nih.gov While significant progress has been made in incorporating a wide variety of ncAAs, the in vivo incorporation of D-amino acids, such as D-Hse(2-Propynyl)-OH, presents unique challenges. frontiersin.orgresearchgate.net

The cellular translational machinery is inherently chiral-specific for L-amino acids. Endogenous proofreading mechanisms, including D-amino acid oxidase and editing domains of some aaRSs, actively remove D-amino acids, leading to low incorporation efficiency. frontiersin.org Overcoming these hurdles requires the development of highly efficient and truly orthogonal aaRS/tRNA pairs that can effectively charge the tRNA with the D-amino acid and deliver it to the ribosome, outcompeting the cellular quality control systems.

Recent advancements have focused on engineering aaRSs, such as the polyspecific pyrrolysyl-tRNA synthetase (PylRS), to accept D-amino acid substrates. frontiersin.orgnih.gov Through directed evolution and rational design, researchers are creating PylRS variants with modified active sites that can accommodate the different stereochemistry of D-amino acids. researchgate.net The goal is to develop robust and versatile platforms for the efficient and high-fidelity incorporation of D-alkyne ncAAs like D-Hse(2-Propynyl)-OH into proteins in vivo, which would enable the synthesis of proteins with novel structures and functions.

Table 1: Key Challenges and Strategies for In Vivo Incorporation of D-Alkyne Amino Acids

| Challenge | Strategy | Key Research Findings |

| Chiral Discrimination by Translational Machinery | Engineering of orthogonal aminoacyl-tRNA synthetases (aaRSs) with altered substrate specificity. | PylRS variants have been evolved to incorporate various D-amino acids, although efficiency can be sequence-dependent. frontiersin.orgresearchgate.net |

| Cellular Proofreading Mechanisms | Overexpression of the orthogonal aaRS/tRNA pair to outcompete endogenous editing enzymes. | Increased concentrations of the engineered translational components can improve D-amino acid incorporation yields. frontiersin.org |

| Toxicity of the ncAA | Optimization of ncAA concentration and delivery methods. | Lowering the concentration of the ncAA in the growth media can mitigate toxic effects while still allowing for sufficient incorporation. |

| Limited Efficiency and Fidelity | Further directed evolution of aaRSs and tRNAs for improved catalytic efficiency and specificity. | Development of rapid screening methods, like tRNA Extension (tREX), accelerates the discovery of more efficient orthogonal pairs. research.google |

Discovery and Development of Novel and More Efficient Bioorthogonal Reactions with Alkyne Substrates

The utility of incorporating alkyne-functionalized ncAAs like D-Hse(2-Propynyl)-OH into peptides stems from the ability to perform highly specific and efficient bioorthogonal reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." jpt.com This reaction is known for its high yield, broad functional group tolerance, and mild reaction conditions. nih.gov However, the cytotoxicity of the copper catalyst has limited its application in living systems.

This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that react with azides without the need for a metal catalyst. jpt.com While SPAAC is more biocompatible, its reaction kinetics are generally slower than CuAAC. nih.gov The choice between CuAAC and SPAAC often depends on the specific application, with CuAAC being favored for in vitro conjugations where the copper can be easily removed, and SPAAC being the preferred method for live-cell imaging and in vivo applications. nih.gov

Future research in this area is focused on developing novel bioorthogonal reactions with improved kinetics, selectivity, and biocompatibility. This includes the design of new catalysts for CuAAC that are less toxic and more efficient at low concentrations, as well as the synthesis of novel strained alkynes and dienes for catalyst-free reactions with faster kinetics. For peptides containing D-Hse(2-Propynyl)-OH, the development of reactions that are stereospecific or influenced by the chirality of the amino acid could open up new avenues for creating complex molecular architectures.

Table 2: Comparison of Major Bioorthogonal Reactions for Alkyne Substrates

| Reaction | Catalyst | Advantages | Disadvantages | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Fast kinetics, high yield, high selectivity. jpt.comnih.gov | Copper toxicity limits in vivo applications; potential for oxidative side reactions. researchgate.net | 10² - 10³ |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None | Biocompatible, no catalyst needed. jpt.com | Generally slower kinetics than CuAAC, strained alkynes can be bulky and synthetically challenging to access. nih.gov | 10⁻³ - 1 |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | None | Extremely fast kinetics. nih.gov | Tetrazine and dienophile partners can be large, potentially perturbing biological systems. | up to 10⁶ |

| Photo-click Chemistry | Light | Spatiotemporal control of the reaction. | Potential for photodamage to biological samples. | Varies with light intensity and quantum yield |

Progress in Automated Synthesis and High-Throughput Methodologies for ncAA-Peptide Libraries

The synthesis of peptides containing ncAAs like Fmoc-D-Hse(2-Propynyl)-OH is predominantly achieved through automated solid-phase peptide synthesis (SPPS) using Fmoc chemistry. beilstein-journals.org This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, with automated systems enabling the rapid and efficient synthesis of multiple peptides in parallel. springernature.comamericanpeptidesociety.org

Despite the advancements in automated synthesis, the incorporation of ncAAs, particularly those with bulky or reactive side chains, can present challenges. These include incomplete coupling reactions, side reactions involving the ncAA side chain, and aggregation of the growing peptide chain, all of which can lead to lower purity and yield of the final product. nih.gov The synthesis of "difficult sequences" containing multiple ncAA residues remains a significant hurdle. nih.gov

The development of high-throughput methodologies for the synthesis and screening of ncAA-peptide libraries is a major area of progress. nih.govamericanpeptidesociety.org Techniques such as split-and-mix synthesis allow for the creation of vast libraries of peptides, where each bead on the solid support carries a unique peptide sequence. americanpeptidesociety.org Screening these libraries for binding to a specific target can then identify lead compounds for drug discovery and other applications. nih.govdrugtargetreview.com The challenge lies in developing robust and efficient screening methods that are compatible with the large number and diversity of peptides in these libraries.

Table 3: Challenges in Automated Synthesis of ncAA-Peptide Libraries and Potential Solutions

| Challenge | Potential Solution |

| Incomplete Coupling Reactions | Use of optimized coupling reagents, microwave-assisted synthesis, and real-time monitoring of reaction completion. americanpeptidesociety.org |

| Side Reactions | Orthogonal protection strategies for the ncAA side chain, and careful selection of cleavage and deprotection conditions. |

| Peptide Aggregation | Incorporation of backbone modifications (e.g., pseudoprolines), use of specialized resins, and optimization of solvent conditions. nih.gov |

| High-Throughput Screening | Development of on-bead screening assays, affinity selection mass spectrometry, and automated imaging techniques for hit identification. nih.gov |

Integration with Systems Biology Approaches for Comprehensive Functional Proteome Studies

The incorporation of alkyne-tagged ncAAs like D-Hse(2-Propynyl)-OH into proteins provides a powerful tool for systems biology and functional proteomics. researchgate.net By metabolically labeling newly synthesized proteins with the alkyne-containing amino acid, researchers can selectively capture and identify these proteins from complex cellular lysates using bioorthogonal chemistry. nih.govacs.org

Techniques such as bioorthogonal non-canonical amino acid tagging (BONCAT) and fluorescent non-canonical amino acid tagging (FUNCAT) have enabled the visualization and proteomic analysis of newly synthesized proteins in a variety of biological contexts. nih.gov In a typical BONCAT experiment, cells are incubated with the alkyne-tagged amino acid, and the newly synthesized proteins are then "clicked" to an azide-functionalized biotin (B1667282) tag. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. researchgate.net

The use of a D-amino acid reporter like D-Hse(2-Propynyl)-OH could offer unique advantages for these approaches. For instance, it could be used to probe the dynamics of the bacterial cell wall, which contains D-amino acids, or to create more proteolytically stable protein probes for in vivo studies. nih.govfrontiersin.orgnih.govacs.org The integration of these metabolic labeling strategies with quantitative proteomics techniques, such as stable isotope labeling with amino acids in cell culture (SILAC), allows for the comprehensive and dynamic profiling of the proteome in response to various stimuli or in different disease states.

Table 4: Applications of Alkyne-Tagged ncAAs in Systems Biology

| Application | Technique | Description |

| Profiling of Newly Synthesized Proteins | BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) | Metabolic labeling with an alkyne-ncAA, followed by click chemistry to a biotin-azide tag for enrichment and mass spectrometry-based identification. researchgate.netnih.gov |

| Visualization of Protein Synthesis | FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging) | Metabolic labeling with an alkyne-ncAA, followed by click chemistry to a fluorescent azide (B81097) for imaging of newly synthesized proteins. nih.gov |

| Identification of Post-Translationally Modified Proteins | Activity-Based Protein Profiling (ABPP) | Use of alkyne-tagged probes that covalently modify active enzymes, allowing for their enrichment and identification. researchgate.net |

| Analysis of Protein-Protein Interactions | Cross-linking Mass Spectrometry | Incorporation of alkyne-containing cross-linkers to capture and identify interacting proteins. |

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for Fmoc-D-Hse(2-Propynyl)-OH to ensure stability during peptide synthesis?

- Answer : Fmoc-protected amino acid derivatives like this compound are typically stored at -80°C for up to 6 months or -20°C for 1 month to prevent degradation. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles, and sonication at 37°C may improve solubility before use . Confirm stability via HPLC or mass spectrometry after prolonged storage.

Q. How should researchers prepare stock solutions of this compound for solid-phase peptide synthesis (SPPS)?

- Answer : Dissolve the compound in DMF or DMSO at concentrations of 0.1–0.3 M. For DMSO, pre-warm to 37°C and sonicate for 5–10 minutes to ensure complete dissolution. Filter through a 0.2 µm syringe filter to remove particulates before coupling reactions . Adjust solvent choice based on compatibility with resin and coupling reagents.

Q. What safety precautions are necessary when handling this compound in the lab?

- Answer : Use PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Work in a fume hood to avoid inhalation of dust. Refer to SDS for emergency procedures, including eye rinsing with water for 15 minutes if exposed .

Advanced Research Questions

Q. How does the 2-Propynyl modification on homoserine influence coupling efficiency in SPPS compared to standard Fmoc-amino acids?

- Answer : The 2-Propynyl group may sterically hinder coupling. Optimize reactions by:

- Using 2× molar excess of the derivative.

- Activating with HBTU/HOBt or OxymaPure/DIC to enhance reactivity.

- Extending coupling times to 1–2 hours.

Monitor efficiency via Kaiser or chloranil tests . If inefficiency persists, consider microwave-assisted synthesis (30–50°C, 10–20 W) .

Q. What analytical methods are recommended to characterize this compound and detect byproducts?

- Answer :

- HPLC : Use a C18 column with a gradient of 5–95% acetonitrile in 0.1% TFA over 20 minutes (λ = 214 nm).

- LC-MS : Confirm molecular weight (expected [M+H]+: ~450–500 Da) and identify impurities (e.g., oxidation of the propynyl group).

- NMR : Analyze 1H/13C spectra in DMSO-d6 to verify regiochemistry and detect hydrolyzed Fmoc groups .

Q. How can researchers mitigate oxidation of the 2-Propynyl group during peptide synthesis?